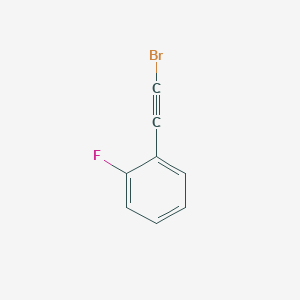

1-(2-Bromoethynyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethynyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHQHVJJTFDQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Placement Within Halogenated Arenes and Bromoalkynes

1-(2-Bromoethynyl)-2-fluorobenzene belongs to two important classes of organic compounds: halogenated arenes and bromoalkynes. The presence of both a C(sp2)-Br bond on the aromatic ring and a C(sp)-Br bond on the alkyne function imparts a distinct reactivity profile to the molecule.

Halogenated arenes are fundamental substrates in a multitude of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. The fluorine atom on the benzene (B151609) ring, while generally unreactive in cross-coupling reactions, influences the electronic properties of the aromatic ring.

Bromoalkynes, on the other hand, are highly versatile reagents in their own right. The bromine atom on the sp-hybridized carbon can act as a leaving group in substitution reactions or participate in various coupling reactions. The electron-withdrawing nature of the bromine atom also activates the alkyne for nucleophilic attack and cycloaddition reactions.

The combination of these two functionalities in this compound creates a bifunctional molecule with multiple reactive sites that can be selectively addressed under different reaction conditions.

Significance As a Precursor and Synthetic Building Block in Advanced Organic Chemistry

Strategies for Introducing the Bromoethynyl Moiety

A primary route to bromoalkynes involves the direct functionalization of a terminal alkyne. This can be achieved by deprotonating the terminal alkyne to form an acetylide, which then reacts with an electrophilic bromine source.

One common method involves the reaction of a terminal alkyne with a base, such as n-butyllithium, followed by quenching with elemental bromine or another bromine-donating reagent. This approach, however, can sometimes lead to the formation of di-bromo species or other side products.

A milder and often more selective method utilizes silver acetylide intermediates. For instance, a terminal alkyne can be treated with a silver salt (e.g., AgNO₃) to form a stable silver acetylide. Subsequent reaction with N-bromosuccinimide (NBS) in a suitable solvent like acetone (B3395972) furnishes the desired bromoalkyne.

Table 1: Reagents for Alkyne Bromination

| Reagent System | Description |

| Base (e.g., n-BuLi) / Br₂ | Strong base deprotonates the alkyne, followed by reaction with bromine. |

| AgNO₃ / NBS | Forms a silver acetylide intermediate, which is then brominated. |

Another strategy involves the use of 1,1-dibromoalkenes as precursors. Treatment of these compounds with a strong base can induce elimination to yield the corresponding bromoalkyne. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, including those found in arylalkynes. nih.govyoutube.comnih.govyoutube.com The Sonogashira coupling, a cornerstone of such transformations, typically involves the reaction of a terminal alkyne with an aryl halide. To form the bromoethynyl moiety, a variation of this approach can be envisioned where a suitable bromoalkyne synthon is coupled with an appropriate aromatic precursor.

However, a more direct approach involves the haloalkynylation reaction, where both a halogen and an alkynyl group are added across an unsaturated bond. researchgate.net While often applied to alkenes and other alkynes, the principles can be adapted for the synthesis of complex haloalkynes.

Recent advancements have also explored metal-free approaches. For instance, a photoinduced, ligated boryl radical-mediated method has been developed for the C(sp³)–C(sp) cross-coupling of alkyl iodides with alkynyl bromides, showcasing the utility of alkynyl bromides as efficient alkynylating agents. acs.orgacs.org

Fluorination and Bromination Protocols on Aromatic Scaffolds

The specific arrangement of a fluorine atom at the ortho position relative to the bromoethynyl group in this compound necessitates highly regioselective halogenation methods.

Achieving ortho-fluorination on a benzene ring can be challenging. Direct fluorination of benzene is often aggressive and non-selective, leading to multiple fluorinated products. youtube.com Therefore, indirect methods are typically employed. One of the most reliable methods is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, derived from the corresponding aniline. orgsyn.org A modification of this reaction, using o-bromoaniline, can be used to produce 1-bromo-2-fluorobenzene, a potential precursor. orgsyn.org

For bromination, electrophilic aromatic substitution is the standard method. The regioselectivity (ortho, meta, para) is governed by the directing effects of the substituents already present on the aromatic ring. Various brominating agents and conditions have been developed to enhance regioselectivity, including the use of N-bromosuccinimide (NBS) with silica (B1680970) gel or in ionic liquids. nih.gov

Aryne intermediates also offer a pathway to ortho-dihalogenated arenes. For example, aryne insertion into nitrogen-halide bonds has been developed to provide access to ortho-haloaminoarenes, which could potentially be converted to the desired products. nih.gov

The synthesis of this compound likely proceeds through a precursor that already contains one or more of the required substituents in the correct positions. A logical precursor is 1-bromo-2-fluorobenzene. sigmaaldrich.combldpharm.com This compound can be synthesized from o-bromoaniline via a modified Schiemann reaction. orgsyn.org

From 1-bromo-2-fluorobenzene, a Sonogashira coupling with a protected acetylene (B1199291), such as trimethylsilylacetylene, would introduce the ethynyl (B1212043) group at the position formerly occupied by the bromine. Subsequent deprotection would yield 1-ethynyl-2-fluorobenzene (B1630581). Finally, bromination of the terminal alkyne as described in section 2.1.1 would afford the target molecule.

An alternative precursor could be 2-fluorophenylacetylene. This compound can be subjected to bromination of the alkyne to yield the final product. The synthesis of 2-fluorophenylacetylene itself can be achieved from 2-fluoroiodobenzene via Sonogashira coupling with a suitable acetylene source.

Table 2: Potential Synthetic Routes from Key Precursors

| Precursor | Key Transformation Steps |

| 1-Bromo-2-fluorobenzene | 1. Sonogashira coupling with a protected alkyne.2. Deprotection.3. Bromination of the terminal alkyne. |

| 2-Fluorophenylacetylene | 1. Bromination of the terminal alkyne. |

Emerging Synthetic Pathways Relevant to this compound

Modern synthetic chemistry continues to provide novel methods that could be applied to the synthesis of this compound. One-pot syntheses involving multi-component reactions are particularly attractive for their efficiency. For instance, a one-pot, three-component coupling of arynes, phosphites, and haloalkynes has been reported for the synthesis of ortho-halogen-substituted aryl(alkynyl)phosphinates, demonstrating a novel way to construct ortho-halogenated arylalkynes. researchgate.net

Furthermore, direct C-H functionalization is a rapidly developing field. Palladium-catalyzed direct ortho-fluorination of 2-arylbenzothiazoles with N-fluorobenzenesulfonimide (NFSI) has been demonstrated. dntb.gov.ua While this specific example is on a heterocyclic system, the development of catalysts for direct C-H fluorination of simple arenes could provide a more direct route to fluorinated precursors.

The use of flow chemistry and microreactor technology is also an emerging area that could enhance the safety and efficiency of reactions involving hazardous reagents or unstable intermediates, which can be relevant in both fluorination and alkyne manipulation reactions.

Mechanochemical Approaches in Bromoalkyne Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful, green alternative to traditional solution-phase synthesis. rsc.orgnih.gov By milling, grinding, or other mechanical actions, reactions can often be conducted in the absence of bulk solvents, leading to reduced waste, shorter reaction times, and sometimes unique reactivity not seen in solution. rsc.orgbeilstein-journals.org

Research Findings:

The application of mechanochemistry to the synthesis of bromoalkynes is a developing area. While direct mechanochemical bromination of a terminal alkyne like 1-ethynyl-2-fluorobenzene is not yet widely documented, related transformations demonstrate the principle's viability. For instance, the mechanochemical vicinal dibromination of unactivated alkynes has been successfully achieved. researchgate.net In these reactions, mechanical action, sometimes aided by piezoelectric materials like barium titanate (BaTiO₃), facilitates the generation of bromine radicals from sources such as N-bromosuccinimide (NBS). researchgate.net This radical can then add across the alkyne's triple bond.

Mechanochemical methods are not limited to a single type of transformation and have been applied to a wide range of reactions involving alkynes, such as coupling, cycloadditions, and C-H alkynylations. mdpi.com The use of ball milling is common, where the impact forces generated within the mill provide the energy needed to overcome activation barriers. researchgate.netmdpi.com This technique offers a promising route for the direct halogenation of terminal alkynes, potentially providing a more sustainable pathway to compounds like this compound. The key advantages include high atom economy, avoidance of harmful solvents, and reduced energy consumption. mdpi.com

| Reactant(s) | Reagent(s) | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Various Alkenes/Alkynes | N-Bromosuccinimide (NBS), Li₂TiO₃ (piezoelectric catalyst) | Ball Milling | 1,2-Dibromides | Piezoelectric material can act as a redox catalyst to generate bromine radicals for addition to unsaturated bonds. | researchgate.net |

| Pyrrole, 1,4-bis(bromoethynyl)benzene | K₂CO₃ | Grinding (mortar and pestle) | Butadiynyl-substituted pyrrole | Demonstrates a solvent-free C-C coupling involving a bromoalkyne under simple grinding conditions. | mdpi.com |

| β-ketoesters | N-Fluorobis(phenylsulfonyl)amine (NFSI), Cu(OTf)₂, Chiral Ligand | Ball Milling (4 min) | α-Fluorinated β-ketoesters | Shows highly efficient and enantioselective mechanochemical fluorination, a related halogenation. | colab.ws |

| Electron-deficient alkynes, Nitrones | N/A | Ball Milling | Isoxazolines | Highlights mechanochemical 1,3-dipolar cycloaddition involving alkynes, improving reaction efficiency. | mdpi.com |

Decarboxylative Halogenation in Alkynyl Bromide Formation

Decarboxylative halogenation is a fundamental method for synthesizing organic halides from readily available carboxylic acids. acs.orgnih.gov This process, also known as halodecarboxylation, involves the cleavage of a C-C bond and the release of carbon dioxide, with a halogen atom replacing the carboxyl group. researchgate.net This strategy is applicable to the synthesis of alkyl, alkenyl, alkynyl, and aryl halides. acs.orgacs.org

Research Findings:

The synthesis of alkynyl bromides from α,β-acetylenic carboxylic acids is a well-established application of this methodology. The classic variant is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids treated with elemental bromine. acs.orgnih.gov However, modern advancements have introduced more practical and versatile protocols.

A common and effective method for the bromodecarboxylation of alkynyl carboxylic acids involves the use of N-bromosuccinimide (NBS). researchgate.net Often, a catalyst is employed to facilitate the reaction. For instance, studies on the decarboxylative bromination of various (hetero)aryl carboxylic acids have shown that the reaction can proceed efficiently. princeton.edugre.ac.uk While many modern examples focus on aryl acids, the underlying principles extend to alkynyl systems. The reaction typically proceeds through a radical pathway, particularly when initiated by light or a radical initiator, although non-radical pathways have also been proposed, especially when using polar aprotic solvents like DMF. researchgate.netgre.ac.uk

To synthesize this compound via this route, the required precursor would be (2-fluorophenyl)propiolic acid. Treatment of this acid with a suitable bromine source, such as NBS, would induce decarboxylation and subsequent bromination to yield the target alkynyl bromide. The reaction conditions can be tuned to optimize the yield and minimize side reactions. acs.orgprinceton.edu This method is advantageous as it starts from relatively inexpensive and accessible carboxylic acids. acs.org

| Substrate Type | Reagent(s) | Solvent/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aliphatic Carboxylic Acid Silver Salts | Bromine (Br₂) | Carbon Tetrachloride, Reflux | Alkyl Bromides | The classic Hunsdiecker reaction is effective for primary and secondary alkyl bromides. | acs.orgnih.gov |

| Indazole-3-carboxylic acids | N-Bromosuccinimide (NBS) | DMF, Room Temp | 3-Bromoindazoles | The reaction proceeds spontaneously and is tolerant of various polar solvents. A radical mechanism is suggested. | researchgate.netgre.ac.uk |

| (Hetero)aryl Carboxylic Acids | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Cu(I) catalyst | Photoredox Catalysis | Aryl Bromides | A unified, general catalytic method allows for the synthesis of all four aryl halides (F, Cl, Br, I) from a common carboxylic acid precursor. | princeton.edu |

| Electron-poor Aromatic Acids | HgO, Br₂ | Tetrachloroethane, Light Irradiation | Aromatic Bromides | Light irradiation significantly improves reaction rates and yields for electron-poor substrates. | acs.orgnih.gov |

Chemical Reactivity and Mechanistic Studies of 1 2 Bromoethynyl 2 Fluorobenzene

Reactivity of the Bromoethynyl Functional Group

The bromoethynyl group is a key site of reactivity in 1-(2-bromoethynyl)-2-fluorobenzene, participating in a variety of transformations including photoinduced reactions, coupling reactions, and nucleophilic attacks.

Photoinduced Transformations and Radical Pathways

While specific studies on the photoinduced transformations of this compound are not extensively detailed in the provided results, the bromoalkyne moiety is known to be susceptible to homolytic cleavage under photochemical conditions, which can lead to the formation of highly reactive radical intermediates. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, and cyclization reactions. The presence of the bromine atom facilitates this process due to the relative weakness of the carbon-bromine bond compared to carbon-hydrogen or carbon-carbon bonds.

Coupling Reactions (e.g., Sonogashira-type transformations)

The bromoethynyl group is an excellent participant in cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction, often with a copper(I) co-catalyst, couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org In the context of this compound, the bromoalkyne serves as the electrophilic partner.

The general mechanism for a Sonogashira coupling involves the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the bromoalkyne.

Transmetalation: A copper acetylide, formed in situ from the terminal alkyne, base, and copper(I) salt, transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. nih.gov

The Sonogashira reaction is highly versatile and tolerates a wide range of functional groups. soton.ac.uk It has been successfully employed in the synthesis of complex molecules, including substituted alkynes and fused-ring systems. organic-chemistry.orgwright.edu The reaction can be performed under anhydrous and anaerobic conditions, though milder, aqueous conditions have also been developed. organic-chemistry.orgresearchgate.net

| Reaction Type | Catalyst System | Coupling Partner | Key Features |

| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst, Amine base | Terminal alkynes | Forms a new carbon-carbon bond between the alkyne and the bromoethynyl group. organic-chemistry.org |

This table summarizes the key aspects of Sonogashira-type transformations involving the bromoethynyl group.

Nucleophilic Pathways at the Bromoethynyl Center

The carbon atom of the bromoethynyl group attached to the bromine is electrophilic and can be subject to attack by nucleophiles. This reactivity is analogous to that observed in other halogenoalkanes where the carbon-halogen bond is polarized. chemguide.co.uk A nucleophile, which is an electron-pair donor, is attracted to the slightly positive carbon atom. chemguide.co.ukyoutube.com The approach of the nucleophile can lead to the displacement of the bromide ion in a substitution reaction. youtube.com The mechanism can proceed through different pathways, such as an SN2-like mechanism, where the nucleophile attacks as the leaving group departs in a concerted step. youtube.comlibretexts.org

Reactivity of the Fluorinated Phenyl Moiety

The fluorine atom on the phenyl ring significantly influences its reactivity, particularly in aromatic substitution reactions.

Influence of Fluorine on Aromatic Substitution Patterns

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M). stackexchange.com

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic aromatic substitution. numberanalytics.comnih.gov

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the ring, which directs incoming electrophiles to the ortho and para positions. nih.govacs.org

While fluorine is generally considered deactivating, in some electrophilic aromatic substitutions, the partial rate factor for substitution at the para position can be greater than unity, indicating that it can act as an activating substituent for that position. acs.org

In nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. stackexchange.com This makes aryl fluorides more reactive than other aryl halides in SNAr reactions, especially when the ring is further activated by other electron-withdrawing groups. stackexchange.com

| Effect of Fluorine | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Inductive Effect (-I) | Deactivates the ring. numberanalytics.com | Stabilizes the Meisenheimer complex, activating the ring. stackexchange.com |

| Mesomeric Effect (+M) | ortho, para-directing. nih.govacs.org | Less significant than the inductive effect. |

This table outlines the influence of the fluorine substituent on the reactivity of the phenyl ring in aromatic substitution reactions.

Aryl Halide Reactivity in Related Systems

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally less reactive in cross-coupling reactions compared to other aryl halides. nih.gov However, significant progress has been made in developing catalytic systems that can activate the C-F bond.

Palladium-catalyzed cross-coupling reactions of aryl fluorides are less common than those with other aryl halides and often require specialized, electron-rich ligands and forcing conditions. nih.govrsc.org Nickel catalysts, being less electronegative than palladium, are generally more effective at the oxidative addition of the strong C-F bond. nih.gov

Iron-based nucleophiles have also been shown to react with electron-deficient aryl fluorides via an SNAr mechanism to enable Heck-type coupling reactions. chemrxiv.org Furthermore, organocuprate cross-coupling reactions with alkyl fluorides have been achieved through C-F bond activation mediated by aluminum halides. nih.gov

In the context of nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than other halides. stackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the intermediate Meisenheimer complex. stackexchange.com

Metal-Mediated Transformations of the Aryl Bromide (e.g., Grignard Formation)

The carbon-bromine bond on the aromatic ring represents a classic site for metal-mediated cross-coupling reactions and the formation of organometallic reagents. The generation of a Grignard reagent is a fundamental transformation for aryl bromides. In the case of this compound, the reaction with magnesium metal would be expected to proceed at the aryl bromide position due to the generally higher reactivity of C(sp²)-Br bonds compared to C(sp²)-F bonds in Grignard formation.

The anticipated reaction would involve the insertion of magnesium into the C-Br bond to form the corresponding Grignard reagent, 2-fluoro-6-(2-bromoethynyl)phenylmagnesium bromide. However, the presence of the acidic acetylenic proton and the bromoalkyne functionality could complicate this transformation. The Grignard reagent, being a strong base, could potentially react with the terminal alkyne of another molecule, leading to side products. Furthermore, the stability of the bromoalkyne in the presence of the newly formed Grignard reagent would be a critical factor.

While specific experimental data for Grignard formation from this compound is scarce, studies on the closely related 1-bromo-2-fluorobenzene (B92463) provide valuable insights. The formation of the Grignard reagent from 1-bromo-2-fluorobenzene is a known process. This reagent is a precursor for the generation of benzyne (B1209423), a highly reactive intermediate, through the elimination of magnesium bromide and fluoride. This suggests that the Grignard reagent of this compound, if formed, could also be a potential precursor to a bromoethynyl-substituted benzyne, opening pathways to various cycloaddition reactions.

Table 1: Inferred Reactivity for Grignard Formation

| Reactant | Reagent | Expected Major Product | Potential Side Reactions/Intermediates |

| This compound | Mg, THF | 2-Fluoro-6-(2-bromoethynyl)phenylmagnesium bromide | Intermolecular deprotonation of the alkyne, decomposition of the bromoalkyne, formation of a benzyne intermediate |

Interplay of Substituents on Molecular Reactivity

The simultaneous presence of an ortho-fluorine and a bromoethynyl group introduces a layer of complexity and potential for unique reactivity patterns that are not simply the sum of the individual functional groups.

Ortho-Fluorine Effects on Ethynyl (B1212043) Reactivity

The ortho-fluorine atom is expected to exert a significant electronic and potential steric influence on the reactivity of the bromoethynyl group. Fluorine is a highly electronegative atom, and its inductive electron-withdrawing effect (-I) can impact the acidity of the acetylenic proton and the electron density of the triple bond. This can influence its participation in reactions such as Sonogashira couplings or other metal-catalyzed transformations at the alkyne.

Furthermore, the ortho-positioning of the fluorine atom could lead to through-space interactions with the ethynyl moiety or with metals coordinating to the alkyne, potentially modulating the regioselectivity and stereoselectivity of addition reactions across the triple bond. In the context of metal-catalyzed reactions, the fluorine atom could act as a directing group, influencing the coordination of the metal catalyst and thereby the outcome of the reaction.

Synergistic Reactivity of Multiple Halogens

The presence of both bromine and fluorine on the aromatic ring, in conjunction with the bromine on the alkyne, creates a platform for investigating selective and synergistic reactivity. The differential reactivity of the C-Br and C-F bonds is a well-established principle in organic synthesis. The C-Br bond is generally more susceptible to oxidative addition by transition metals like palladium, making it the primary site for cross-coupling reactions.

This differential reactivity allows for sequential functionalization. For instance, a Sonogashira coupling could potentially be performed at the aryl bromide position while leaving the bromoalkyne and the C-F bond intact, or vice versa, depending on the reaction conditions and the catalyst system employed. The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the reactivity of the adjacent C-Br bond through its electronic effects and can be a site for functionalization under more forcing conditions or with specific catalytic systems designed for C-F activation. The bromoalkyne itself is a versatile functional group, capable of participating in a variety of coupling reactions, cycloadditions, and nucleophilic substitutions, further expanding the synthetic utility of this molecule.

Spectroscopic Characterization Techniques for 1 2 Bromoethynyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of 1-(2-bromoethynyl)-2-fluorobenzene. By analyzing the interactions of atomic nuclei with an external magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra offer a comprehensive picture of the molecule's framework.

Proton NMR (¹H NMR) spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum displays signals corresponding to the four protons on the fluorobenzene (B45895) ring. The chemical shifts (δ), multiplicities, and coupling constants (J) of these aromatic protons are influenced by the electronic effects of the fluorine and bromoethynyl substituents. The aromatic region of the spectrum typically shows a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms. The carbon attached to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a characteristic doublet. The chemical shifts of the acetylenic carbons are also diagnostic. The presence of bromine, a "heavy atom," can influence the chemical shift of the directly attached (ipso) carbon, causing an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The long-range C-F couplings can add complexity to the spectrum, a common feature in fluorinated aromatic compounds. magritek.com

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-F | ~163 (d) | Doublet | ¹JCF ≈ 245 |

| C-C≡CBr | ~130 (d) | Doublet | ²JCF ≈ 15 |

| Aromatic CH | 115-135 | Multiplets | Various C-F and C-H couplings |

| Aromatic CH | 115-135 | Multiplets | Various C-F and C-H couplings |

| Aromatic CH | 115-135 | Multiplets | Various C-F and C-H couplings |

| Aromatic CH | 115-135 | Multiplets | Various C-F and C-H couplings |

| C≡CBr | ~80-90 | Singlet or small doublet | |

| C≡CBr | ~45-55 | Singlet or small doublet |

Note: The data in this table is predictive and based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment. The chemical shift of this signal is indicative of its electronic surroundings. For monofluorobenzene, the chemical shift is approximately -113.15 ppm relative to CFCl₃. colorado.edu The exact chemical shift for the title compound would be influenced by the bromoethynyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound by ionizing it and separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₄⁷⁹BrF | [M]⁺ | 198.9531 |

| C₈H₄⁸¹BrF | [M+2]⁺ | 200.9511 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. The suitability of GC-MS for the analysis of this compound depends on its volatility and thermal stability. For related, less complex compounds like 1-bromo-2-fluorobenzene (B92463), GC-MS data is available, suggesting that the technique is viable. nih.govnist.gov When analyzing this compound, the gas chromatograph would separate it from impurities or reactants, and the mass spectrometer would then provide a mass spectrum, confirming its identity through its molecular ion and fragmentation pattern. The fragmentation would likely involve the loss of the bromine atom and potentially the acetylene (B1199291) group, providing further structural confirmation.

Advanced Spectroscopic Methods in Elucidating Molecular Structure and Dynamics of this compound

The comprehensive characterization of complex organic molecules such as this compound is crucial for understanding their structure, reactivity, and potential applications. Advanced spectroscopic techniques provide a powerful arsenal (B13267) for probing molecular properties at the atomic and electronic levels. This section details the application of Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Electron Paramagnetic Resonance (EPR) in the detailed analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the fluorinated benzene (B151609) ring, the bromoalkyne moiety, and the carbon-carbon and carbon-hydrogen bonds.

The analysis of the IR spectrum allows for the unambiguous identification of the key functional groups. The presence of the alkyne C≡C bond is typically indicated by a sharp, weak to medium absorption band in the region of 2100-2260 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is expected in the fingerprint region, generally between 500 and 600 cm⁻¹. The carbon-fluorine (C-F) bond of the fluorobenzene ring gives rise to a strong absorption band, typically found in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. niscpr.res.in

While a directly measured spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds such as 1-ethynyl-2-fluorobenzene (B1630581) and other halogenated aromatic compounds. nist.govchemicalbook.com

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Alkyne C≡C | Stretching | 2150 - 2250 | Medium to Weak, Sharp |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-F (Aromatic) | Stretching | 1200 - 1280 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 850 | Strong |

This table is generated based on characteristic vibrational frequencies of related functional groups and compounds. niscpr.res.indavcollegekanpur.ac.in

UV-Visible Spectroscopy in Electronic Structure Probing

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique provides valuable information about the electronic structure and conjugation within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore.

The benzene ring exhibits characteristic absorption bands that are influenced by the attached substituents. The fluoro (-F) and bromoethynyl (-C≡CBr) groups modify the electronic properties of the benzene ring, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The fluorine atom, being an auxochrome, can cause a slight blue shift (hypsochromic shift) or a small red shift (bathochromic shift) of the benzene absorption bands. The bromoethynyl group, with its π-system, extends the conjugation of the aromatic ring, which typically results in a bathochromic shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

The spectrum is expected to show transitions characteristic of substituted benzenes, such as the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The precise positions of these bands are sensitive to the solvent environment. nist.gov

Table 2: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Description |

|---|---|---|

| π → π* (E2-band) | ~220 - 240 | High-intensity absorption related to the extended conjugated system. |

This table presents predicted values based on the electronic effects of substituents on the benzene chromophore. nist.gov

Electron Paramagnetic Resonance (EPR) in Radical Mechanism Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. researchgate.netuniversite-paris-saclay.fr The compound this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy becomes an invaluable tool for studying reaction mechanisms involving this compound that proceed through radical intermediates. universite-paris-saclay.fr Haloalkynes are known to participate in various synthetic transformations, such as cycloadditions and coupling reactions, which can involve radical pathways. acs.org For instance, in a transition metal-catalyzed reaction, a single-electron transfer step could generate a radical anion or a transient organometallic species with an unpaired electron.

If this compound were to be involved in a radical reaction, EPR spectroscopy could be used to:

Detect and Identify Radical Intermediates: The formation of any transient radical species during the reaction could be directly observed.

Elucidate Reaction Mechanisms: By analyzing the EPR spectrum, information about the structure and electronic environment of the radical can be obtained. The g-factor and hyperfine coupling constants are characteristic parameters that help in identifying the specific radical. universite-paris-saclay.fr

Study Reaction Kinetics: The rise and decay of the EPR signal can be monitored over time to understand the kinetics of the radical formation and consumption steps. nih.gov

For example, in a hypothetical radical-initiated cyclization, EPR could confirm the presence of the proposed radical intermediates, providing direct evidence for the mechanistic pathway. The technique is highly sensitive and can detect very low concentrations of paramagnetic species, making it ideal for studying reactive intermediates. rsc.orgethz.ch

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-2-chlorobenzene |

| 1-ethynyl-2-fluorobenzene |

| 1-(chloromethyl)-4-fluorobenzene |

Theoretical and Computational Chemistry Approaches to 1 2 Bromoethynyl 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

No specific quantum chemical calculations detailing the electronic structure and bonding of 1-(2-Bromoethynyl)-2-fluorobenzene have been found in the surveyed literature. Such studies, typically employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's fundamental properties. Key parameters that await calculation include:

Optimized Molecular Geometry: Determining the precise bond lengths, bond angles, and dihedral angles would provide the foundational data for all other computational analyses.

Electron Density Distribution: Analysis of the electron density would reveal the effects of the fluorine and bromoethynyl substituents on the aromatic ring's electronic character.

Natural Bond Orbital (NBO) Analysis: This would offer insights into intramolecular interactions, such as hyperconjugation and charge transfer, which dictate the molecule's stability and reactivity.

Computational Studies of Reaction Mechanisms and Transition States

The reactivity of this compound remains computationally unexplored. Research in this area would be crucial for predicting its behavior in chemical syntheses and potential degradation pathways.

Elucidation of Photoinduced Reaction Pathways

There are no available computational studies on the photoinduced reaction pathways of this compound. Theoretical investigations could predict potential photochemical reactions, such as photoisomerization or the formation of reactive intermediates under UV or visible light, which would be relevant for its use in photophysical applications.

Energy Landscapes of Substitution and Coupling Processes

Computational modeling of the energy landscapes for substitution and coupling reactions is a critical area for future work. Such studies would involve:

Mapping Potential Energy Surfaces: To identify the most likely reaction pathways for nucleophilic or electrophilic substitution on the aromatic ring.

Calculating Transition State Geometries and Energies: To determine the activation barriers for various reactions, such as Sonogashira or other cross-coupling reactions involving the ethynyl (B1212043) group. This would provide a theoretical basis for optimizing reaction conditions.

Predictive Modeling of Molecular Properties and Reactivity

Predictive modeling based on the electronic structure of this compound would provide a powerful tool for anticipating its chemical behavior and designing new applications.

Molecular Orbital Theory Applications

While the principles of Molecular Orbital (MO) theory are well-established, their specific application to this compound is not documented. A detailed analysis would include:

Frontier Molecular Orbitals (HOMO-LUMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation properties.

Molecular Electrostatic Potential (MEP) Maps: These would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for such calculations would look like this:

| Computational Parameter | Predicted Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| Dipole Moment | Not Available |

Structure-Reactivity Relationship Predictions

Without foundational computational data, predicting structure-reactivity relationships remains speculative. Once electronic and structural data are available, quantitative structure-activity relationship (QSAR) models could be developed to correlate the computed properties of this compound and its derivatives with their chemical reactivity or biological activity.

Advanced Research Applications of 1 2 Bromoethynyl 2 Fluorobenzene in Chemical Sciences

Role as a Versatile Organic Synthetic Intermediate

The reactivity of the bromoalkyne group, combined with the electronic influence of the fluorine atom on the aromatic ring, makes 1-(2-bromoethynyl)-2-fluorobenzene a valuable building block in organic synthesis. It readily participates in cross-coupling reactions, serving as a linchpin for the construction of more elaborate molecular frameworks.

Synthesis of Complex Organic Molecules

The primary utility of this compound in the synthesis of complex molecules stems from its participation in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, and it is a cornerstone for creating arylalkynes and conjugated enynes. libretexts.org The reaction is valued for its mild conditions, which allow for the synthesis of complex, functionalized molecules. wikipedia.org

The bromoalkyne functionality of this compound allows it to act as an electrophilic alkyne partner in Sonogashira-type reactions, coupling with terminal alkynes to create unsymmetrical diynes. This approach is fundamental to building molecular complexity. Furthermore, the parent structure, 1-bromo-2-fluorobenzene (B92463), is a well-established precursor for generating benzyne (B1209423), a highly reactive and transient intermediate. orgsyn.orgstackexchange.com This intermediate is readily trapped by dienes, such as furan, in a Diels-Alder reaction to produce intricate, polycyclic adducts like 1,4-dihydro-1,4-methano-naphthalene. stackexchange.comfishersci.comstackexchange.com

Interactive Table: Representative Reactions

| Reaction Type | Reactant(s) | Key Reagents | Product Class | Reference(s) |

|---|---|---|---|---|

| Benzyne Generation/Diels-Alder | 1-Bromo-2-fluorobenzene, Furan | Mg or Li/Hg | Polycyclic Aromatic | stackexchange.comfishersci.comstackexchange.com |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne | wikipedia.orglibretexts.org |

| Domino Sonogashira/Cyclization | 2-(2-bromophenoxy) intermediate, Terminal Alkyne | Pd/Cu catalyst | Substituted Benzofuran | organic-chemistry.org |

Precursor in Fluorine-Containing Organic Compounds

The demand for novel fluorine-containing compounds is high, particularly in medicinal chemistry and agrochemicals, where the inclusion of fluorine can significantly enhance a molecule's metabolic stability and biological activity. This compound is itself a fluorinated organic compound and serves as an excellent starting point for synthesizing more complex fluorinated derivatives. bldpharm.com

Any synthetic transformation it undergoes preserves the fluorine atom, embedding it within a larger, more functionalized molecular architecture. For example, a Sonogashira coupling reaction with a non-fluorinated coupling partner directly yields a new, more complex fluorine-containing molecule. This strategy allows for the systematic introduction of the fluorine- C(sp²) motif into a wide array of organic structures.

Contributions to Materials Science Research

The rigid, linear geometry of the alkyne unit and the electronic properties of the fluorinated phenyl ring make this compound a promising monomer for the synthesis of advanced organic materials. Its incorporation can influence the electrochemical and photophysical properties of polymers and macrocycles.

Development of Novel Materials with Tailored Electronic Properties

Conjugated polymers, particularly poly(phenyleneethynylene)s (PPEs), are a major focus of materials science research due to their applications in electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. libretexts.org The Sonogashira coupling is a key method for synthesizing these materials. libretexts.org

This compound can be used as a monomer in the step-growth polymerization to produce fluorinated PPEs. The presence of the electronegative fluorine atom on the phenyl ring serves to modulate the electronic properties of the resulting polymer. Specifically, it can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the material's stability and tune its charge-carrier injection and transport properties. Research has shown that substituents on aromatic rings directly influence the solid-state emission properties of organic materials, demonstrating that the inclusion of monomers like this compound is a viable strategy for tailoring material characteristics. researchgate.netresearchgate.net

Integration into Shape-Persistent Architectures

Shape-persistent macrocycles constructed from arylene and ethynylene units are of significant interest due to their defined cavities and potential applications in molecular recognition, sensing, and catalysis. The rigidity of the aryl and ethynyl (B1212043) components prevents the macrocycle from collapsing, creating a permanent void.

Coupling reactions, such as the Pd/Cu-mediated homo-coupling of diynes, are employed to synthesize these complex structures. rsc.org this compound is an ideal building block for these architectures. Through a series of coupling reactions, it can be elaborated into larger, rigid "struts" that are then cyclized to form the final shape-persistent macrocycle. The fluorinated nature of the building block can also impart unique solubility and host-guest binding properties to the cavity of the macrocycle.

Utility in Methodological Development and Reagent Design

Beyond its direct use in synthesis, this compound and its structural precursors are valuable tools for developing new chemical reactions and for generating highly reactive reagents for specialized applications.

The development of new catalytic systems that offer improved efficiency, selectivity, or functional group tolerance is a constant goal in chemistry. Recently, a gold-catalyzed oxidative Sonogashira coupling has been reported as a complementary method to the traditional palladium systems. nih.gov This reaction proceeds at room temperature and demonstrates excellent functional group tolerance. The study successfully used the related compound 1-(bromoethynyl)-4-fluorobenzene, indicating that this compound is a suitable substrate for this new methodology. nih.gov

Furthermore, the precursor 1-bromo-2-fluorobenzene is a classic and efficient reagent for the in-situ generation of benzyne. orgsyn.orgechemi.com Treatment with reagents like magnesium or lithium amalgam leads to the elimination of metal halides and the formation of the highly strained and reactive benzyne intermediate. stackexchange.comstackexchange.com This powerful dienophile and aryne is not isolated but is immediately trapped by other reagents in the reaction mixture, enabling the rapid construction of complex aromatic systems that would be difficult to access through other means. stackexchange.com

Exploration in New Reaction Development

The reactivity of the bromoalkyne functionality in this compound is central to its application in the development of new chemical transformations. Bromoalkynes are valuable synthetic intermediates, participating in a variety of reactions that allow for the introduction of an ethynyl group and subsequent functionalization.

One of the primary areas of exploration is in cycloaddition reactions . The electron-deficient nature of the alkyne, enhanced by the electron-withdrawing bromo and fluoro substituents, makes it a competent dienophile or dipolarophile in reactions such as the Diels-Alder and 1,3-dipolar cycloadditions. libretexts.orglibretexts.orgnih.gov These reactions are fundamental in organic synthesis for the construction of cyclic and heterocyclic systems. For instance, the reaction of this compound with dienes can lead to the formation of complex, fluorinated polycyclic aromatic hydrocarbons. Similarly, its reaction with azides, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can produce highly substituted triazoles, which are important scaffolds in medicinal chemistry and materials science. libretexts.org The presence of the bromine atom on the alkyne can influence the regioselectivity of these cycloadditions and provides a handle for further transformations of the resulting products.

Furthermore, this compound serves as a key building block in cross-coupling reactions . The carbon-bromine bond of the bromoalkyne can participate in various transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of substituted alkynes and complex organic molecules. The fluorinated phenyl ring often imparts desirable properties to the final products, such as increased metabolic stability and altered electronic characteristics.

The development of novel synthetic methods utilizing this compound is an active area of research. The unique combination of reactive sites allows for sequential and one-pot multi-component reactions, providing efficient pathways to complex molecular targets. The insights gained from studying the reactivity of this compound contribute to the broader understanding of bromoalkyne chemistry and expand the toolbox of synthetic organic chemists.

Application in Proteomics Research

The field of proteomics, which aims to study the entire set of proteins in a biological system, heavily relies on the development of chemical tools to probe protein function, interactions, and localization. technologynetworks.com this compound has emerged as a promising scaffold for the design of bifunctional chemical probes for activity-based protein profiling (ABPP). nih.govnih.govresearchgate.net

ABPP utilizes reactive chemical probes that covalently bind to the active sites of specific classes of enzymes, allowing for their identification and characterization in complex biological mixtures. nih.govnih.govresearchgate.net The design of these probes typically includes three key components: a reactive group (or "warhead") that targets a specific amino acid residue, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nih.govmq.edu.au

The bromoalkyne moiety of this compound can function as a covalent warhead . The electrophilic carbon of the bromoalkyne is susceptible to nucleophilic attack by reactive amino acid residues within an enzyme's active site, such as cysteine or histidine. nih.govnih.gov This results in the formation of a stable covalent bond between the probe and the protein target. The fluorine atom on the phenyl ring can enhance the electrophilicity of the bromoalkyne and can also be useful for ¹⁹F NMR-based studies.

The alkyne functionality also provides a versatile handle for the attachment of a reporter tag via click chemistry . nih.gov After the probe has covalently labeled its protein target, a reporter molecule containing an azide (B81097) group can be appended to the alkyne of the probe using the highly efficient and bioorthogonal CuAAC reaction. This modular "click-and-release" strategy allows for the separation of the labeling and detection steps, providing greater flexibility in experimental design.

Table 1: Components of a Bifunctional Probe Based on this compound

| Component | Function | Example from this compound |

| Warhead | Covalently modifies the target protein | Bromoalkyne |

| Scaffold | Provides structural framework and can influence selectivity | 2-Fluorophenyl group |

| Handle for Tagging | Allows for the attachment of a reporter molecule | Alkyne |

The development of probes based on the this compound scaffold is a promising avenue for discovering new enzyme targets, mapping protein-ligand interactions, and identifying potential drug candidates. The ability to tune the reactivity and selectivity of these probes by modifying the aromatic ring and the linker region makes this a highly adaptable platform for proteomics research.

Future Research Trajectories and Interdisciplinary Perspectives for 1 2 Bromoethynyl 2 Fluorobenzene

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates the development of green and sustainable methods for synthesizing valuable chemical intermediates like 1-(2-Bromoethynyl)-2-fluorobenzene. nih.govmdpi.com Future research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. jddhs.com

Traditional methods for synthesizing haloalkynes often involve strong bases and halogenating agents, which can generate significant waste. acs.org Future innovations may explore one-pot synthesis protocols that combine multiple reaction steps, thereby increasing efficiency and reducing the need for intermediate purification. acs.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new synthetic strategies. jddhs.com

The use of alternative energy sources, such as microwave irradiation and ultrasound, has shown promise in accelerating reaction times and improving yields in various organic syntheses. mdpi.com Research into applying these techniques to the synthesis of this compound could lead to more energy-efficient processes. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly reduce the environmental footprint of its production. mdpi.comacs.org The development of recyclable catalysts, such as those based on nanoparticles or supported on solid matrices, presents another promising avenue for making the synthesis of haloalkynes more sustainable. nih.gov

| Green Chemistry Approach | Potential Benefit for Synthesizing this compound |

| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification steps. acs.org |

| Microwave-Assisted Synthesis | Faster reaction times, reduced energy consumption. mdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. mdpi.com |

| Solvent-Free Reactions | Drastic reduction in solvent waste and environmental impact. jddhs.com |

| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. acs.org |

| Recyclable Catalysts | Reduced catalyst waste and cost through recovery and reuse. nih.gov |

Integration into Catalytic Cycles and Ligand Design

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom and the versatile bromoethynyl group, make it an intriguing candidate for applications in catalysis and ligand design. The haloalkyne moiety is a powerful and versatile building block in organic synthesis, capable of participating in various transition metal-catalyzed reactions. nih.govacs.org

Future research could focus on utilizing this compound as a key building block in the synthesis of complex molecules through cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.govacs.org The presence of both a bromine and a fluorine atom allows for selective functionalization, offering a handle for creating diverse molecular architectures.

Furthermore, the ethynyl (B1212043) group can act as a powerful coordinating agent for transition metals. This opens the door to designing novel ligands incorporating the 1-(2-bromo-2-fluorophenyl)ethynyl scaffold. These ligands could find applications in a wide range of catalytic transformations, potentially offering unique reactivity and selectivity due to the specific electronic and steric environment provided by the fluorinated and brominated aromatic ring. The development of such ligands could enrich the fields of organometallic and coordination chemistry. nih.gov

Exploration of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structure, dynamics, and reactivity of this compound and its derivatives is crucial for their effective application. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for instance, can provide detailed insights into the through-bond and through-space correlations between the different nuclei (¹H, ¹³C, ¹⁹F) in the molecule, confirming its structure and conformation. numberanalytics.com For more complex derivatives or in biological systems, advanced NMR techniques could be employed to study their interactions with other molecules.

Given the presence of the fluorine atom, ¹⁹F NMR spectroscopy will be a particularly powerful tool for characterizing this compound and its reaction products. This technique is highly sensitive to the local chemical environment of the fluorine nucleus, making it an excellent probe for monitoring chemical transformations and studying intermolecular interactions.

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide valuable information about the vibrational modes of the molecule, particularly the characteristic stretching frequencies of the C≡C triple bond and the C-Br and C-F bonds. nih.gov These techniques can be used to identify the compound and monitor its reactions. For more detailed structural analysis, especially of crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure.

Computational Design and Optimization of Derivatives

Computational chemistry and molecular modeling offer powerful tools for predicting the properties of and designing new derivatives of this compound with tailored functionalities. indexcopernicus.com Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent molecule and its potential derivatives. nih.govnih.gov

By performing in silico modifications to the core structure of this compound, researchers can screen for derivatives with desirable electronic, steric, and reactive properties for specific applications. globalresearchonline.net For instance, computational studies could guide the design of new ligands with optimized coordination properties for specific catalytic reactions. This in silico approach can significantly accelerate the discovery and development of new functional molecules, saving time and resources compared to a purely experimental approach. indexcopernicus.complos.org

Molecular docking studies could be used to predict the binding affinity of derivatives of this compound with biological targets, such as enzymes or receptors, guiding the design of new potential therapeutic agents. dntb.gov.ua These computational approaches, in synergy with experimental validation, will be instrumental in unlocking the full potential of this versatile chemical scaffold.

| Computational Technique | Application for this compound Research |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. nih.gov |

| In Silico Derivative Design | Screening of virtual libraries of derivatives for desired properties. globalresearchonline.net |

| Molecular Docking | Prediction of binding interactions with biological macromolecules. dntb.gov.ua |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the activity of derivatives based on their structure. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Bromoethynyl)-2-fluorobenzene, and how are intermediates characterized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation of terminal alkynes. For example, a two-step protocol involving iodovinyl intermediates (e.g., 1-((Z)-2-bromo-1-iodovinyl)-2-fluorobenzene) has been reported, yielding high stereoselectivity and purity. Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ = 7.26–7.34 ppm for aromatic protons; δ = 159.9 ppm for fluorinated carbons) .

- IR spectroscopy : Peaks at ~3052 cm⁻¹ (C-H stretching) and ~1577 cm⁻¹ (C=C/C≡C vibrations) .

- Mass spectrometry : EI-MS fragmentation patterns (e.g., m/z 326 for [M⁺]) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Key parameters include:

- HOMO-LUMO gaps : To assess reactivity in cross-coupling reactions.

- Electrostatic potential maps : To identify electrophilic/nucleophilic sites influenced by fluorine and bromine substituents .

Q. What safety protocols are recommended for handling bromoethynyl fluorobenzenes?

- Methodology :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate or specialized halogen-absorbent materials .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in Sonogashira couplings?

- Methodology : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the ethynyl carbon, accelerating oxidative addition to Pd(0) catalysts. Experimental validation includes:

- Kinetic studies : Comparing reaction rates with non-fluorinated analogs.

- X-ray crystallography : Structural analysis of Pd-alkynyl intermediates to confirm bonding modes .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

- Methodology :

- Solvent effects : Test in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifts caused by hydrogen bonding.

- Dynamic processes : Variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation around the ethynyl bond).

- Impurity profiling : LC-MS or GC-MS to trace side products from incomplete halogenation .

Q. What strategies improve the stability of this compound under storage conditions?

- Methodology :

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic degradation.

- Moisture control : Use molecular sieves or inert-atmosphere gloveboxes to avoid hydrolysis of the bromoethynyl group .

Q. How does steric hindrance from the ethynyl group affect regioselectivity in subsequent functionalization?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.